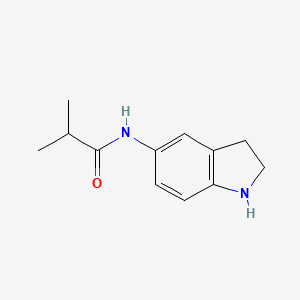

N-(indolin-5-yl)isobutyramide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-indol-5-yl)-2-methylpropanamide |

InChI |

InChI=1S/C12H16N2O/c1-8(2)12(15)14-10-3-4-11-9(7-10)5-6-13-11/h3-4,7-8,13H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

XNOAAYHQGQRFDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Indolin 5 Yl Isobutyramide and Structural Analogues

Established Reaction Pathways for N-(indolin-5-yl)isobutyramide Synthesis

The primary and most direct method for synthesizing this compound involves the chemical reduction of its indole (B1671886) precursor, N-(1H-indol-5-yl)isobutyramide. This transformation is a critical step that converts the aromatic indole ring into the saturated indoline (B122111) structure.

Reduction Strategies for N-(1H-indol-5-yl)isobutyramide Precursors

The reduction of the indole nucleus in N-(1H-indol-5-yl)isobutyramide to an indoline is a common strategy. mdpi.com Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and outcomes. While specific reducing agents for this exact transformation are not detailed in the provided results, general methods for indole reduction are well-established in organic chemistry. These can include catalytic hydrogenation or the use of chemical reducing agents like sodium cyanoborohydride.

Convergent and Linear Synthesis Approaches

Linear Synthesis: In a linear sequence, the synthesis would begin with a substituted aniline (B41778) or a related precursor. The isobutyramide (B147143) group would be introduced, followed by the formation of the indoline ring in a stepwise fashion.

Optimization of Synthetic Protocols for this compound

Improving the efficiency and practicality of the synthesis of this compound is a key focus for its application in further chemical development.

Yield Enhancement and Byproduct Reduction

Optimizing reaction conditions is crucial for maximizing the yield and minimizing the formation of unwanted byproducts. This can involve adjusting parameters such as temperature, reaction time, and the choice of solvent and catalyst. For example, in related syntheses of complex amides, purification techniques like silica (B1680970) gel column chromatography are employed to isolate the desired product from reaction mixtures. nih.gov The choice of reagents can also significantly impact the outcome, as seen in the FeCl3-promoted cyclization of stilbene (B7821643) derivatives, where the nature of the amide group influenced the product distribution between indoline and bisindoline. mdpi.com

Development of Scalable Synthetic Routes

For the practical application of this compound, particularly in pharmaceutical development, the synthesis must be scalable. This means the reaction can be safely and efficiently performed on a large scale to produce significant quantities of the compound. Scalable syntheses often favor conditions that are cost-effective and use readily available starting materials. researchgate.net For instance, a short and scalable synthesis was developed for pyrazolo-diazepine carboxylates, highlighting the importance of this aspect in medicinal chemistry. chemrxiv.org The development of such routes for this compound would be a critical step towards its wider use.

Novel Synthetic Strategies for Related Indolinyl Isobutyramide Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, leading to the development of novel synthetic methods for its derivatives. nih.gov Recent research has explored innovative approaches to construct the indoline ring system and to functionalize it. For example, a metal-free, two-step synthesis of indole derivatives from aryl triazoles has been developed, which involves a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and subsequent cyclization. mdpi.com While this method produces indoles, similar innovative strategies could potentially be adapted for the synthesis of indoline derivatives.

Furthermore, directed C-H functionalization using cost-effective transition metals like cobalt has emerged as a powerful tool for creating new C-N bonds, which could be applied to the synthesis of functionalized indoline compounds. shu.ac.uk These modern synthetic methodologies offer promising avenues for the efficient and selective preparation of a diverse range of indolinyl isobutyramide derivatives.

Stereoselective Synthesis of Indoline-Containing Scaffolds

Creating indoline frameworks with specific three-dimensional arrangements (stereoselectivity) is crucial, as the biological function of such molecules can be dictated by their chirality.

A primary method for achieving this is through the asymmetric hydrogenation of indole precursors. This transformation converts a flat indole ring into a chiral indoline. Research has shown that chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding optically active indolines with high enantioselectivity. organic-chemistry.orgnih.govacs.org This organocatalytic approach avoids the need for transition metals. organic-chemistry.orgacs.org Similarly, transition metal catalysts, such as those based on rhodium complexed with chiral ligands like PhTRAP, are effective for the asymmetric hydrogenation of substituted indoles to produce chiral indolines. scispace.com Another advanced method involves a palladium-catalyzed asymmetric hydrogenation of racemic indoles through a dynamic kinetic resolution (DKR) process, which allows for the synthesis of chiral indolines with adjacent stereocenters in high yield and stereoselectivity. acs.org

Intramolecular cyclization is another cornerstone of indoline synthesis.

Heck Cyclization : The intramolecular Heck reaction is a powerful tool for forming the indoline ring. sci-hub.se For instance, N-aryl-N-hydroxy carbamates can undergo palladium-catalyzed cyclization onto alkenes to form indolines. nih.gov

Radical Cyclization : Atom transfer radical cyclization offers a method to construct the indoline ring system. A 5-exo-trig dearomatizing atom transfer radical cyclization has been used to build the C-ring in the synthesis of complex natural products containing the indoline core. nih.gov

Carbolithiation : The intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoanilines, mediated by the chiral ligand (-)-sparteine, provides a direct route to enantioenriched 3-substituted indolines. acs.org

Other notable stereoselective methods include organocatalytic intramolecular Michael additions and catalytic asymmetric 6π electrocyclizations, which provide access to functionalized and 2,3-disubstituted indolines. nih.govrsc.org The addition of Grignard reagents to 3-acylindoles can also be controlled to produce either cis- or trans-substituted indolines. acs.org

Functional Group Interconversions at the Indoline Moiety

Once the indoline core is synthesized, specific functional groups must be installed or modified. For the synthesis of this compound, the most direct route involves the amidation of 5-aminoindoline. This reaction is typically performed by treating 5-aminoindoline with an acylating agent like isobutyryl chloride or isobutyric anhydride.

The precursor, 5-aminoindoline, is commonly prepared from 5-nitroindoline. The critical step is the reduction of the nitro group to an amine. This is often achieved through catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) with a hydrogen source, or with other reducing agents like tin(II) chloride.

Functional group interconversions are also essential for creating a library of structural analogues. For example, the nitrogen atom of the indoline ring can be readily alkylated or acylated. The benzene (B151609) portion of the scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. More complex transformations, such as the Witkop oxidative cleavage of the indole's C2-C3 double bond followed by a Camps cyclization, can be used to convert the indoline core into a quinolone, demonstrating the versatility of the scaffold in the synthesis of diverse alkaloid structures. acs.org

Advanced Coupling Reactions in Indoline Synthesis

Modern palladium-catalyzed cross-coupling reactions are indispensable for both the construction and functionalization of indoline scaffolds.

Ring Formation: The Buchwald-Hartwig amination can be employed in an intramolecular fashion to form the indoline ring from an o-haloaniline precursor. This reaction creates the key nitrogen-carbon bond that closes the five-membered ring.

Scaffold Functionalization: Cross-coupling reactions are highly effective for modifying a pre-existing indoline core.

Suzuki-Miyaura Coupling : This reaction is widely used to form new carbon-carbon bonds. For example, a 5-bromoindoline (B135996) can be coupled with a variety of boronic acids to introduce diverse substituents at the 5-position. nih.govacs.orgmdpi.com This strategy is a key step in creating analogues of complex molecules. researchgate.net

Sonogashira Coupling : This reaction allows for the introduction of alkyne groups. A 3-iodoindole, for example, can be coupled with terminal alkynes, which can then be further elaborated. nih.govmdpi.com

Heck Coupling : The Heck reaction enables the formation of carbon-carbon bonds between a halo-indoline and an alkene, providing a route to vinyl-substituted indolines. mdpi.com

These advanced coupling reactions can be used in sequence or as part of a cascade process to rapidly build molecular complexity. acs.org For instance, a one-pot Suzuki-Miyaura coupling followed by a cyclization cascade has been developed to synthesize complex indole derivatives. acs.org

Data Tables

Table 1: Representative Stereoselective Indoline Synthesis Methods

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester | 3H-Indoles | Metal-free, high enantioselectivity | organic-chemistry.org, nih.gov, acs.org |

| Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | 3-Substituted Indoles | High pressure H₂, excellent enantioselectivity | scispace.com |

| Asymmetric Carbolithiation | n-BuLi / (-)-Sparteine | N-allyl-N-benzyl-2-bromoanilines | Forms chiral 3-methylindolines | acs.org |

| Dynamic Kinetic Resolution | Pd-Catalyst / Acid | Racemic α-substituted indole-2-acetates | Access to exocyclic vicinal stereocenters | acs.org |

Table 2: Key Coupling Reactions in Indoline Synthesis and Functionalization

| Reaction | Catalyst System | Substrates | Purpose | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(OAc)₂) | Halo-indole/indoline + Boronic Acid | C-C bond formation, analogue synthesis | nih.gov, mdpi.com, researchgate.net |

| Sonogashira Coupling | Palladium/Copper Catalysts | Halo-indole/indoline + Terminal Alkyne | C-C (sp) bond formation, introduction of alkynes | nih.gov, mdpi.com |

| Heck Coupling | Palladium Catalyst (e.g., Pd(OAc)₂) | Halo-indole/indoline + Alkene | C-C bond formation, introduction of vinyl groups | sci-hub.se, nih.gov, mdpi.com |

Preclinical Investigation of Molecular Mechanisms and Biological Targets of N Indolin 5 Yl Isobutyramide Analogues

Biological Target Identification and Validation

Preclinical studies have successfully identified several key molecular targets for indoline-based compounds, demonstrating a range of biological activities from enzyme inhibition to modulation of nuclear and ion channel functions.

G-Protein Coupled Receptor (GPCR) Modulation

G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for cellular signaling and are the targets of a significant portion of modern pharmaceuticals. While extensive research has been conducted on various scaffolds, the specific modulatory activity of N-(indolin-5-yl)isobutyramide analogues on GPCRs is not yet extensively documented in publicly available preclinical studies. The indole (B1671886) nucleus, a related scaffold, has been identified in allosteric modulators of cannabinoid receptors (CB1 and CB2), which are Class A GPCRs. nih.gov However, dedicated screening of indoline-isobutyramide derivatives is required to determine their potential interactions and modulatory effects on the vast array of GPCRs.

Enzyme Inhibition Studies

Analogues featuring the indoline (B122111) and indole core have demonstrated significant inhibitory activity against several key enzymes implicated in various disease pathologies.

Lysine Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent demethylase that plays a critical role in tumorigenesis, making it an important oncology target. A series of indolin-5-yl-cyclopropanamine derivatives has been developed as potent and selective LSD1 inhibitors. Notably, compound 7e from this series exhibited a half-maximal inhibitory concentration (IC50) of 24.43 nM against LSD1. This compound also showed high selectivity, being over 200-fold more selective for LSD1 than for the related enzyme LSD2 and over 4000-fold more selective than for monoamine oxidases (MAOs).

5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH): These two enzymes are key players in the inflammatory cascade. Dual inhibition of 5-LOX and sEH is a promising strategy for developing anti-inflammatory agents. Research has led to the identification of an indoline-based compound, designated as 73 , which acts as a dual inhibitor. This compound showed potent inhibition of both enzymes, with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its immunosuppressive function has made it a significant target in immuno-oncology. The natural substrate for IDO1, tryptophan, contains an indole ring, suggesting that indole and indoline scaffolds are well-suited for designing competitive inhibitors. While specific data on this compound analogues are limited, the structural similarity to the substrate highlights a strong rationale for their investigation as IDO1 inhibitors.

Mnk1/2 Kinases: Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2) are involved in the regulation of protein translation and are implicated in cancer and inflammatory diseases. nih.gov Currently, there is limited specific preclinical data detailing the inhibitory activity of this compound analogues against Mnk1/2 kinases.

Trk Kinases: Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that are critical for neuronal survival and differentiation. Aberrant Trk signaling is a driver in various cancers. An analogue with an indolone core, Indo5 , has been identified as a potent inhibitor of TrkA and TrkB, with IC50 values of 28 nM and 25 nM, respectively.

Table 1: Enzyme Inhibition by this compound Analogues

| Compound Analogue | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| 7e | LSD1 | 24.43 nM | >200-fold vs. LSD2; >4000-fold vs. MAOs |

| 73 | 5-LOX | 0.41 µM | Dual Inhibitor |

| 73 | sEH | 0.43 µM | Dual Inhibitor |

| Indo5 | TrkA | 28 nM | Pan-Trk Inhibitor |

| Indo5 | TrkB | 25 nM | Pan-Trk Inhibitor |

Nuclear Receptor Interactions (e.g., Androgen Receptor Degradation)

The Androgen Receptor (AR) is a nuclear receptor that is a primary driver of prostate cancer. Inducing the degradation of AR is a novel therapeutic strategy. Studies have shown that compounds with an indole scaffold can influence AR activity. nih.gov While some indoles were found to decrease AR protein and mRNA levels, a direct link to AR degradation via aryl hydrocarbon receptor (AhR) activation was not confirmed in one study. nih.gov Another study on indole analogues designed as AR antagonists found that some derivatives exhibited degradation of full-length AR in LNCaP prostate cancer cells. nih.gov This suggests that the indoline core could be a viable scaffold for developing AR-targeting agents, although the specific mechanism of this compound analogues in AR degradation requires further investigation.

Ion Channel Modulation

GABA Transporters: Gamma-aminobutyric acid (GABA) transporters (GATs) regulate the levels of the inhibitory neurotransmitter GABA in the central nervous system and are targets for treating neurological disorders like epilepsy. nih.govnih.gov There is currently a lack of specific published research on the modulatory effects of this compound analogues on GABA transporters.

Vanilloid Receptor 1 (TRPV1): The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation. wikipedia.org The indole scaffold is present in some natural TRPV1 modulators, such as the agonist evodiamine. mdpi.com This has prompted the investigation of indole-2-carboxamides as a potential scaffold for new TRPV1 agonists. mdpi.com While this provides a rationale, specific preclinical data on the interaction of this compound analogues with the TRPV1 channel are not yet available.

Receptor Binding Affinities and Selectivity Profiling

The preclinical evaluation of this compound analogues has provided key data on their binding affinities and selectivity, which are crucial for determining their therapeutic potential and off-target risk.

As detailed in the enzyme inhibition studies (Section 4.1.2), specific analogues have shown high-affinity binding to their targets. Compound 7e binds to LSD1 with high potency (IC50 = 24.43 nM) and demonstrates remarkable selectivity against other flavin-dependent enzymes like LSD2 and MAOs. youtube.com This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Similarly, the dual 5-LOX/sEH inhibitor 73 shows balanced, sub-micromolar potency against both targets (IC50s of 0.41 and 0.43 µM, respectively), indicating a well-optimized profile for dual-target engagement. The Trk inhibitor Indo5 also displays nanomolar affinity for both TrkA and TrkB. This detailed profiling is essential for understanding the molecular basis of the compounds' biological activities and for guiding further optimization.

Cellular Pathway Investigations

The engagement of specific molecular targets by this compound analogues translates into the modulation of key cellular pathways.

LSD1 Inhibition Pathway: In acute myeloid leukemia (AML) cell lines, the selective LSD1 inhibitor 7e was found to induce cellular differentiation. youtube.com By inhibiting LSD1, the compound prevents the demethylation of histone H3 on lysine 4 (H3K4), leading to changes in gene expression that promote the maturation of malignant cells. The compound was also shown to activate the expression of the cell surface marker CD86, further indicating a pro-differentiative effect. youtube.com

Trk Kinase Signaling: The Trk inhibitor Indo5 was shown to block downstream signaling cascades activated by neurotrophins. In SK-N-SH cells, pretreatment with Indo5 inhibited nerve growth factor (NGF)-induced TrkA signaling in a dose-dependent manner. Likewise, it decreased brain-derived neurotrophic factor (BDNF)-induced TrkB signaling in HepG2 cells. This inhibition of the Trk signaling pathway ultimately suppressed BDNF-induced cell growth and migration.

Androgen Receptor Signaling: Indole analogues designed to antagonize the Androgen Receptor have been shown to inhibit AR-mediated gene transcription. nih.gov By preventing the transactivation function of AR, these compounds can downregulate the expression of key AR target genes, thereby inhibiting the growth of AR-dependent prostate cancer cells.

Analysis of Cellular Proliferation and Differentiation Pathways

Analogues of this compound have been investigated for their effects on cellular proliferation and differentiation, particularly in the context of cancer. A notable study focused on indolin-5-yl-cyclopropanamine derivatives as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme implicated in the development of several cancers.

One representative compound from this series demonstrated potent and selective inhibition of LSD1 and exhibited significant antiproliferative activity against MV-4-11, an acute myeloid leukemia (AML) cell line. nih.gov Further investigation revealed that this compound could induce the differentiation of AML cell lines, as evidenced by the activation of CD86 expression. nih.gov This suggests that this compound analogues may exert their anticancer effects by not only halting cell proliferation but also by promoting the maturation of cancer cells into non-proliferating, differentiated cells.

Another class of related indole-based compounds, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, has been identified as potent histone deacetylase (HDAC) inhibitors. Several compounds in this series displayed robust antiproliferative activities against a panel of human cancer cell lines, including Hep3B (liver carcinoma), MDA-MB-231 (breast carcinoma), PC-3 (prostate carcinoma), and A549 (lung carcinoma). The growth inhibitory effects of these compounds underscore the potential of the broader indole scaffold, shared by this compound, in modulating critical pathways that control cell growth and proliferation.

Table 1: Antiproliferative Activities of Indole-Based HDAC Inhibitors

| Compound | Target | Cell Line | GI50 (µM) |

|---|---|---|---|

| 8 | HDAC | Hep3B | 0.36 |

| MDA-MB-231 | 0.45 | ||

| PC-3 | 0.51 | ||

| A549 | 0.42 | ||

| 11 | HDAC | Hep3B | 0.89 |

| MDA-MB-231 | 1.21 | ||

| PC-3 | 1.15 | ||

| A549 | 0.98 | ||

| 12 | HDAC | Hep3B | 0.55 |

| MDA-MB-231 | 0.67 | ||

| PC-3 | 0.72 | ||

| A549 | 0.61 | ||

| 13 | HDAC | Hep3B | 0.48 |

| MDA-MB-231 | 0.59 | ||

| PC-3 | 0.63 | ||

| A549 | 0.52 | ||

| 14 | HDAC | Hep3B | 0.77 |

| MDA-MB-231 | 0.94 | ||

| PC-3 | 1.01 | ||

| A549 | 0.85 |

Modulation of Transcriptional Activation and Protein Degradation

The modulation of transcriptional activation is a key mechanism through which this compound analogues may exert their biological effects. As previously mentioned, some analogues function as HDAC inhibitors. HDACs play a crucial role in regulating gene expression by altering the acetylation status of histone proteins. Inhibition of HDACs leads to histone hyperacetylation, which in turn results in the transcriptional activation of suppressed genes, including those involved in cell cycle arrest and apoptosis.

The investigation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles revealed that these compounds are potent inhibitors of HDAC isoenzymes 1, 2, and 6. For instance, a lead compound from this series exhibited IC50 values of 12.3, 4.0, and 1.0 nM for HDAC1, HDAC2, and HDAC6, respectively. This potent enzymatic inhibition correlates with their antiproliferative effects and highlights their ability to modulate transcriptional processes within cancer cells.

While direct evidence for the involvement of this compound analogues in induced protein degradation is not yet established, this emerging therapeutic paradigm offers a potential avenue for their mechanism of action. Induced protein degradation utilizes small molecules to tag target proteins for elimination by the cell's natural quality control machinery. This approach can be particularly advantageous for targeting proteins that are not amenable to traditional inhibition.

Signal Transduction Cascade Perturbations

The ability of this compound analogues to perturb signal transduction cascades is another area of active preclinical investigation. For example, oleamide, a fatty acid amide with structural similarities to certain bioactive lipids, has been shown to modulate 5-hydroxytryptamine (5-HT) receptor-mediated signal transduction. nih.gov Specifically, oleamide can potentiate 5-HT2A receptor-induced phosphoinositide hydrolysis while inhibiting 5-HT7 receptor-mediated stimulation of cAMP levels. nih.gov This suggests that it interacts with an allosteric site on the 5-HT7 receptor to influence G protein signaling. nih.gov

Pain modulation is another area where signal transduction is critical. Nociceptor sensitization involves a complex interplay of various receptors and ion channels, including transient receptor potential (TRP) channels, acid-sensing ion channels (ASICs), and purinergic receptors. nih.gov The development of inhibitors for these targets is a key strategy in pain management. nih.gov While direct studies on this compound are pending, the broader class of indoline-containing compounds is being explored for its potential to modulate these pain-related signaling pathways.

Mechanistic Studies in Preclinical Models

In Vitro Cell-Based Assays for Target Engagement and Functional Activity

In vitro cell-based assays are crucial for confirming target engagement and assessing the functional activity of novel compounds. For analogues of this compound, a variety of such assays have been employed.

In the study of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, enzymatic assays were used to determine the IC50 value against LSD1, which was found to be 24.43 nM for the representative compound 7e. nih.gov The selectivity of this compound was confirmed by comparing its activity against other FAD-dependent enzymes, showing over 200-fold selectivity against LSD2 and over 4000-fold selectivity against MAOs. nih.gov Cellular activity was further demonstrated through antiproliferative assays in the MV-4-11 cell line. nih.gov

For the 1-arylsulfonyl-5-(N-hydroxyacrylamide)indole series of HDAC inhibitors, in vitro assays were used to measure their inhibitory activity against HeLa cell nuclear extract and specific HDAC isoenzymes. The lead compound in this series demonstrated an IC50 of 29.5 nM in the HeLa HDAC enzyme inhibition assay.

Another study focused on indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov Enzymatic and cellular assays were utilized to identify a lead compound with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.gov

Table 2: In Vitro Activity of this compound Analogues

| Compound Class | Target(s) | Assay Type | Key Finding (IC50) |

|---|---|---|---|

| Indolin-5-yl-cyclopropanamine | LSD1 | Enzymatic | 24.43 nM |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole | HDAC1, HDAC2, HDAC6 | Enzymatic | 12.3 nM, 4.0 nM, 1.0 nM |

| Indoline-based dual inhibitor | 5-LOX, sEH | Enzymatic | 0.41 µM, 0.43 µM |

Investigation of Molecular Activity in Disease-Relevant Preclinical Models

The efficacy of this compound analogues has also been evaluated in disease-relevant preclinical models. The representative indolin-5-yl-cyclopropanamine LSD1 inhibitor, compound 7e, was tested in an MV-4-11 xenograft mouse model. nih.gov This study demonstrated good in vivo antitumor efficacy, with a tumor growth inhibition (T/C) value of 30.89%. nih.gov

In the investigation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as HDAC inhibitors, a lead compound was evaluated in a lung A549 xenograft model. The results indicated that this compound displayed better antitumor activity than the approved HDAC inhibitor SAHA (vorinostat).

These in vivo studies are critical for validating the therapeutic potential of this compound analogues and provide a strong rationale for their further development as clinical candidates.

Computational Chemistry and Molecular Modeling in Research on N Indolin 5 Yl Isobutyramide

In Silico Screening and Virtual Ligand Discovery for Indoline (B122111) Scaffolds

The indoline core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Virtual screening methods are particularly effective for exploring the vast chemical space around this scaffold to identify new potential drug candidates. acs.orgnih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules to identify new compounds with similar properties. This approach is valuable when the three-dimensional structure of the biological target is unknown. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

One common LBVS method involves 2D and 3D similarity searching, where the chemical structure of a known active indoline derivative, serving as a template, is compared against large compound databases. acs.orgnih.gov Techniques such as chemical fingerprinting (e.g., MACCS, ECFP) are used to encode the structural features of molecules into binary strings for rapid comparison. nih.gov Another powerful LBVS technique is pharmacophore modeling. mdpi.comnih.gov A pharmacophore model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers. nih.gov For the indoline scaffold, a pharmacophore model might be built from a set of known active derivatives to screen databases for new molecules that match this spatial arrangement of features. semanticscholar.org

Research Findings:

In a study to discover inhibitors for Mycobacterium tuberculosis DNA gyrase, a known active indole (B1671886) derivative was used as a template for a similarity-based virtual screening of the Specs database, leading to the identification of new, potent inhibitors. acs.org

Pharmacophore models have been successfully generated from known antagonists to screen for novel modulators of targets like the TRPV4 ion channel. mdpi.comnih.gov

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) becomes a powerful tool. mdpi.com This methodology involves docking a library of virtual compounds into the binding site of the target protein to predict their binding affinity and orientation.

The process begins with the preparation of the target protein structure, often obtained from the Protein Data Bank (PDB), and a library of small molecules. niscpr.res.inmdpi.com Molecular docking algorithms then systematically sample different conformations and orientations of each ligand within the binding pocket, scoring them based on how well they fit and interact with the protein. mdpi.com This computational-intensive process helps to prioritize a smaller, more manageable number of compounds for experimental testing. nih.govresearchgate.net SBVS has been instrumental in identifying novel inhibitors for various targets by exploring how indoline-like scaffolds can interact with specific amino acid residues in a binding site. elsevierpure.comnih.gov

| Virtual Screening Technique | Principle | Requirement | Application Example for Indoline-like Scaffolds |

| Ligand-Based (LBVS) | Similar molecules have similar biological activities. | A set of known active compounds. | Identifying new DNA gyrase inhibitors using an active indole as a template. acs.orgnih.gov |

| Structure-Based (SBVS) | Predicts binding of ligands to a known target structure. | 3D structure of the biological target. | Docking of 3-arylidene-2-oxindole derivatives into the active site of the CDK2 enzyme. elsevierpure.com |

Molecular Docking Simulations for N-(indolin-5-yl)isobutyramide-Target Interactions

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred binding mode of a ligand to its target protein. nih.govnih.gov For this compound and its analogues, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. This information is vital for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective compounds. mdpi.com

Docking algorithms generate multiple possible binding poses for a ligand and rank them using a scoring function, which estimates the binding affinity. niscpr.res.inmdpi.com The top-ranked poses provide a static picture of the most probable ligand-protein complex. Analysis of these poses reveals the specific amino acid residues involved in the interaction.

To systematically analyze these interactions, "interaction fingerprints" can be generated. nih.gov This method translates the complex 3D interaction data into a simple binary string, where each bit represents the presence or absence of an interaction with a specific residue in the binding site. nih.gov This allows for a more comprehensive and intuitive comparison of the binding modes of different indoline derivatives, helping to identify which interactions are critical for activity. nih.gov

Research Findings:

Docking studies on indole-based Schiff bases targeting the α-glucosidase enzyme revealed that the most active compound engages in stable hydrogen bonding and π–π interactions with key residues like Asp327, Asp542, and Phe649. mdpi.com

For a series of 3-arylidene-2-oxindole derivatives designed as potential anticancer agents, docking into the active site of cyclin-dependent kinase 2 (CDK2) was used to guide the synthesis and selection of compounds. elsevierpure.com

In a study on novel spiropyrazoline oxindoles, docking results showed a binding affinity energy of −7.9 kcal/mol for the most promising compound against the PBP2a receptor protein. nih.gov

While docking scores provide a rapid estimation of binding affinity, more rigorous methods are needed for accurate predictions. Binding free energy calculations offer a more precise measure of the affinity between a ligand and its target. nih.gov These calculations are computationally more demanding but provide valuable insights for lead optimization.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods. nih.gov They calculate the binding free energy by analyzing snapshots from molecular dynamics simulations of the protein-ligand complex. nih.govespublisher.com These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, providing a detailed breakdown of the driving forces behind ligand binding. researchgate.net For this compound, these calculations can help to accurately rank its affinity against different targets or compare it with other derivatives. espublisher.com

| Computational Method | Primary Output | Key Advantage | Application in Drug Discovery |

| Molecular Docking | Ligand binding pose and affinity score. | Fast and efficient for large libraries. | Virtual screening and initial SAR exploration. nih.gov |

| Interaction Fingerprints | Binary representation of ligand-protein contacts. | Simplifies and standardizes binding mode analysis. | Comparing binding modes across a series of analogues. nih.gov |

| MM/PBSA & MM/GBSA | More accurate binding free energy (ΔGbind). | Higher accuracy than docking scores. | Lead optimization and ranking of high-priority compounds. nih.govespublisher.com |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While docking provides a static view of ligand binding, molecular interactions are inherently dynamic. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.netnih.gov By simulating the motions of atoms and molecules over time, MD can reveal the conformational dynamics of this compound and its target, providing a more realistic picture of the binding event. nih.govmdpi.comnih.gov

Research Findings:

MD simulations of an indole-oxadiazole derivative bound to the estrogen receptor alpha (ER-α) confirmed that the compound maintains stable binding throughout a 50 ns simulation, with minimal fluctuations in the protein-ligand complex. nih.gov

For a series of indole derivatives designed as IDO1 inhibitors, MD simulations were performed to refine the affinity energy calculations, showing favorable binding free energies for the proposed candidates. espublisher.com

In a study of spiropyrazoline oxindoles targeting β-tubulin, MD simulations confirmed that the most promising compound formed a more stable and stronger interaction with the target protein compared to other derivatives. nih.gov

Dynamic Behavior of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comnih.govmdpi.commdpi.comeasychair.org These simulations provide a detailed view of the dynamic interactions between a ligand, such as this compound, and its protein target. By simulating the behavior of the protein-ligand complex in a virtual physiological environment, researchers can gain insights into the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. mdpi.comnih.govnih.govnih.gov

The stability of a protein-ligand complex is crucial for the efficacy of a drug. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. mdpi.comnih.gov A stable binding is often characterized by a low and consistent RMSD value, indicating that the ligand remains securely in the binding pocket. mdpi.comnih.gov Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation can reveal the key determinants of binding affinity and specificity. mdpi.comnih.gov In silico studies of various indoline derivatives have demonstrated the importance of such interactions in their biological activity. nih.gov For instance, simulations can highlight the role of the amide group in this compound in forming critical hydrogen bonds with receptor residues, a feature that might be essential for its pharmacological effect.

Conformational Landscape Analysis of Indoline Compounds

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Conformational landscape analysis explores the range of possible shapes a molecule can adopt and their relative energies. mdpi.commdpi.com For this compound, two key areas of conformational flexibility are the puckering of the five-membered indoline ring and the rotation around the N-C(O) amide bond.

The indoline scaffold is not perfectly flat, and the five-membered ring can adopt various puckered conformations. acs.org The specific puckering preference can be influenced by the substituents on the ring. acs.orgnih.gov Computational methods, such as quantum mechanics calculations, can be used to determine the energy of different puckered states and identify the most stable conformation.

Quantum Chemical Calculations on this compound Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. ufms.br These calculations are fundamental in predicting the reactivity, stability, and intermolecular interactions of this compound and its derivatives. nih.govmdpi.com

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr A smaller gap generally suggests higher reactivity. researchgate.net

DFT calculations can accurately predict the HOMO and LUMO energies and the resulting energy gap for this compound derivatives. This information can be used to compare the reactivity of different derivatives and to understand how substituents on the indoline ring or the acyl group affect the electronic properties of the molecule. For example, electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential biological activity.

Below is an interactive table showing representative calculated HOMO-LUMO energy gaps for related heterocyclic compounds, illustrating the range of values that might be expected for indoline derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.830 |

| Quinazoline Derivative 1 | -5.87 | -1.05 | 4.82 |

| Quinazoline Derivative 2 | -5.22 | -0.98 | 4.24 |

| Indole Derivative A | -5.50 | -1.50 | 4.00 |

| Indole Derivative B | -6.00 | -1.20 | 4.80 |

Note: The values in this table are illustrative and are based on data reported for similar heterocyclic scaffolds in the literature. mdpi.commdpi.combeilstein-journals.org The exact values for this compound would require specific calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative, positive, and neutral electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an ESP map would likely show a region of negative potential around the oxygen atom of the carbonyl group, making it a hydrogen bond acceptor. The hydrogen atom on the amide nitrogen would likely be in a region of positive potential, making it a hydrogen bond donor. The aromatic part of the indoline ring would have a more complex distribution of charge, influenced by the substituents. ESP maps are invaluable for understanding and predicting how a molecule will interact with its biological target. ufms.br The complementary electrostatic interactions between a ligand and its receptor are a major driving force for binding. By analyzing the ESP map of this compound, medicinal chemists can design modifications to enhance these interactions and improve binding affinity and selectivity.

Artificial Intelligence and Machine Learning Applications in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic compounds. tue.nlnih.govnih.gov These technologies can learn from vast datasets of chemical structures and biological activities to generate new molecules with desired properties. nih.govarxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net

Generative Models for Novel Indoline Compound Design

Generative models, a type of AI, can learn the underlying patterns in a set of data and use this knowledge to generate new, similar data. In medicinal chemistry, generative models, such as recurrent neural networks (RNNs), are trained on large libraries of known molecules, often represented as SMILES strings. nih.govarxiv.orgresearchgate.netresearchgate.net Once trained, these models can generate novel SMILES strings that correspond to new, chemically valid molecules. nih.govarxiv.orgresearchgate.net

Predictive Modeling for Biological Activity and Selectivity

In the realm of modern drug discovery, computational chemistry and molecular modeling serve as indispensable tools for forecasting the biological activity and target selectivity of novel chemical entities. For a compound such as this compound, these predictive models are instrumental in guiding its development by providing insights into its potential therapeutic applications and off-target effects. While specific predictive modeling studies exclusively focused on this compound are not extensively detailed in public-domain research, the methodologies applied to structurally similar indole and indoline derivatives provide a clear framework for how such analyses would be conducted. These approaches primarily include quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking simulations.

Predictive modeling for a molecule like this compound would begin by identifying a relevant biological target. The indoline scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. For instance, derivatives of the indoline and indole core have been investigated as inhibitors of targets like Lysine Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B), both of which are significant in oncology and neurodegenerative diseases, respectively.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for this compound, a library of analogous compounds would be synthesized, varying the substituents on the indoline ring and the nature of the amide group. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to generate an equation that links these descriptors to the observed activity.

An illustrative QSAR model might take the following form:

Biological Activity (log 1/IC50) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + Constant

This equation would allow researchers to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be generated based on a set of active molecules with a similar mechanism of action. The model would highlight key features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model serves as a 3D query to screen virtual compound libraries, identifying other molecules that fit the pharmacophoric requirements and are therefore likely to be active.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking simulations would be performed using the 3D structure of a target protein. These simulations would predict the binding pose of the compound within the active site of the target, and a scoring function would estimate the binding affinity.

Detailed analysis of the docking results can reveal key molecular interactions, such as hydrogen bonds between the amide group of the compound and amino acid residues in the target's active site, or hydrophobic interactions involving the indoline ring. Furthermore, by comparing the docking scores and binding modes of this compound against its primary target versus other related proteins (e.g., different enzyme isoforms), researchers can predict its selectivity. A compound that shows a significantly better docking score for the intended target over other proteins is predicted to be more selective.

The data generated from these predictive models can be summarized to guide further research.

Interactive Data Table: Predicted Binding Affinity and Selectivity

Below is an interactive table illustrating the type of data that predictive modeling could generate for this compound and its hypothetical analogs against two related enzyme targets. The data is for illustrative purposes only.

| Compound ID | Modification | Predicted Target A Affinity (IC50, nM) | Predicted Target B Affinity (IC50, nM) | Predicted Selectivity (B/A) |

| This compound | Parent Compound | 150 | 3000 | 20 |

| Analog 1 | Methyl on Indoline-N | 120 | 3500 | 29 |

| Analog 2 | Fluoro on Phenyl Ring | 80 | 1500 | 19 |

| Analog 3 | Cyclopropyl (B3062369) Amide | 200 | 4000 | 20 |

These computational predictions are fundamental for constructing robust structure-activity relationships (SAR) and structure-selectivity relationships (SSR). By systematically modifying the structure of this compound and evaluating the impact on predicted activity and selectivity, researchers can refine the molecule to enhance its therapeutic potential and minimize potential off-target interactions, long before committing to extensive laboratory synthesis and testing.

Lead Optimization Strategies Applied to N Indolin 5 Yl Isobutyramide Analogues

Hit-to-Lead Expansion for Indoline-Based Compounds

The transition from an initial "hit" compound, identified through screening, to a viable "lead" candidate is a critical phase in drug discovery. For indoline-based compounds, this process involves a systematic exploration of the chemical space around the initial hit to build a preliminary structure-activity relationship (SAR). The goal is to improve potency, selectivity, and physicochemical properties.

The discovery process for indoline (B122111) derivatives often begins with the identification of a compound, such as an indoline-based inhibitor of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), from in-house libraries via in silico or enzymatic and cellular assays. This initial hit serves as a starting point for the design and synthesis of new analogues. The expansion strategy involves modifying various parts of the molecule, including the indoline core and its substituents, to understand which chemical features are essential for biological activity and which can be altered to improve drug-like properties. This iterative cycle of design, synthesis, and testing is fundamental to developing a robust lead series from an initial, often weakly active, hit compound.

Rational Design Principles in Lead Optimization

Rational design principles are central to the efficient optimization of lead compounds like N-(indolin-5-yl)isobutyramide. These strategies leverage an understanding of the biological target and the mode of interaction to guide chemical modifications.

Fragment-Based Design Integrations

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel, low-molecular-weight binders that can be elaborated into more potent leads. In the context of this compound, FBDD can be applied by deconstructing the molecule into its core fragments (indoline and isobutyramide) or by screening a library of small fragments against the target protein to identify key interaction "hotspots".

Once identified, these fragments can be "grown" by adding functional groups to improve affinity or "linked" with other fragments that bind to adjacent sites. For instance, a crystallographic screening of fragments could identify a particular moiety that binds effectively in a specific pocket of the target enzyme. This fragment could then be incorporated into the this compound scaffold to create a new analogue with enhanced binding affinity. The process often involves computational modeling to predict the binding of these new hybrid molecules.

Scaffold Hopping for Structural Diversity

Scaffold hopping is a key strategy for discovering novel chemotypes by replacing the central core of a molecule while retaining its essential pharmacophoric features. This approach is particularly valuable for moving away from crowded intellectual property space or for overcoming issues related to the original scaffold, such as poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For indoline-based compounds, a scaffold hop could involve replacing the indoline core with a bioisosteric equivalent, such as an indazole or a benzimidazole. This strategy has been successfully used to transform indole-based MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the indole (B1671886) with an indazole core. This modification preserves the key binding interactions while creating a novel chemical entity with a potentially improved biological profile.

Table 1: Illustrative Examples of Scaffold Hopping

| Original Scaffold | Hopped Scaffold | Potential Advantage |

|---|---|---|

| Indoline | Indazole | Altered selectivity profile, novel IP |

| Indoline | Benzimidazole | Improved physicochemical properties |

Bioisosteric Replacement Strategies

In analogues of this compound, various bioisosteric replacements could be envisioned. For example, the amide carbonyl group could be replaced with other hydrogen bond acceptors, or the isopropyl group could be swapped for other lipophilic moieties to probe the steric and electronic requirements of the binding pocket. The thoughtful application of bioisosteres can modulate properties like lipophilicity, polarity, and pKa, which in turn can significantly impact a compound's biological activity and developability.

Strategies for Enhancing Potency and Selectivity of this compound Analogues

A primary goal of lead optimization is to maximize the potency of a compound against its intended target while minimizing activity against other related targets (off-targets) to reduce potential side effects. For this compound analogues, this involves targeted structural modifications.

Even minor changes to a scaffold can result in significant gains in both potency and selectivity. Strategies include introducing functional groups that can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein. For example, displacing a bound water molecule from a protein's active site by incorporating a structural element into the ligand can lead to a substantial increase in binding affinity due to favorable entropic and enthalpic gains. Optimizing the alignment of dipole moments between the ligand and the target protein can also enhance binding potency. By systematically exploring these modifications, researchers can develop analogues with highly optimized and specific activity.

Computational-Driven Approaches in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the lead optimization process by providing insights that are often difficult to obtain through experimental methods alone. These approaches are widely used in the evaluation of indole and indoline derivatives.

In silico techniques play a crucial role from the initial stages of identifying hits from a library to refining lead candidates. Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to visualize key interactions and guide the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for newly designed molecules.

ADMET Prediction: Computational tools can forecast the pharmacokinetic and toxicity profiles of compounds early in the discovery process, helping to prioritize candidates with better drug-like properties and reduce late-stage attrition.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding interactions over time.

By integrating these computational approaches, researchers can more efficiently navigate the complex landscape of lead optimization, leading to the identification of potent, selective, and safe drug candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Iterative Design-Make-Test-Analyze (DMTA) Cycle Acceleration

The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of modern medicinal chemistry and lead optimization. researchgate.net It is an iterative process that systematically refines the structure of a lead compound to improve its pharmacological profile. danaher.com The acceleration of this cycle is paramount to the efficiency of a drug discovery program.

The DMTA Cycle in the Context of this compound Analogues:

Design: In the initial phase, medicinal chemists design novel analogues of this compound. This is guided by existing SAR data, computational modeling, and a deep understanding of the target's biology. researchgate.net For instance, modifications might be proposed for the isobutyramide (B147143) group, the indoline ring system, or the substituents on the aromatic ring to explore new chemical space and interactions with the biological target.

Make: The designed analogues are then synthesized in the laboratory. The feasibility and efficiency of the synthetic routes are crucial for the rapid generation of new compounds. openmedicinalchemistryjournal.com Advances in automated synthesis and parallel chemistry have significantly reduced the time required for this phase. nih.gov

Test: Once synthesized, the new analogues undergo a battery of biological and physicochemical assays. researchgate.net These tests are designed to measure key attributes such as target binding affinity, functional activity, selectivity against related targets, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. biobide.com

Analyze: The data generated from the testing phase is then analyzed to understand the impact of the structural modifications. researchgate.net This analysis informs the next round of design, creating a closed-loop system of continuous improvement.

To accelerate the DMTA cycle for this compound analogues, research teams often employ integrated platforms that streamline the workflow from design to data analysis. nih.gov High-throughput screening methods and automated data processing are key enablers of this acceleration.

Illustrative DMTA Cycle Data for this compound Analogues:

The following interactive table illustrates a hypothetical DMTA cycle for the optimization of this compound analogues, targeting a hypothetical protein kinase. The initial lead compound, Cmpd-1 , is this compound.

| Compound | R1 (Indoline N1) | R2 (Isobutyramide) | Target Potency (IC50, nM) | Selectivity (vs. Kinase B) | Metabolic Stability (t1/2, min) |

| Cmpd-1 | H | Isobutyl | 500 | 10-fold | 15 |

| Cmpd-2 | Methyl | Isobutyl | 250 | 15-fold | 20 |

| Cmpd-3 | H | Cyclopropyl (B3062369) | 100 | 50-fold | 45 |

| Cmpd-4 | Methyl | Cyclopropyl | 50 | 100-fold | 60 |

This data is illustrative and for educational purposes only.

The data from this hypothetical cycle suggests that replacing the isobutyl group with a cyclopropyl group (Cmpd-3 ) significantly improves potency, selectivity, and metabolic stability. Further methylation of the indoline nitrogen (Cmpd-4 ) enhances these properties even more, guiding the next design phase.

Virtual Prototyping and Prioritization of Analogs

In silico methods, or computational approaches, play a pivotal role in modern lead optimization by enabling the virtual prototyping of analogues before their actual synthesis. iastate.edu This significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. danaher.com For this compound analogues, docking studies can help visualize how different substituents on the indoline scaffold might interact with the amino acid residues in the target's active site, allowing for the design of analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. danaher.com By building a QSAR model for a set of this compound analogues with known activities, researchers can predict the activity of new, unsynthesized analogues.

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early identification and filtering out of analogues that are likely to have poor pharmacokinetic profiles or toxic liabilities.

Prioritization of this compound Analogues:

Virtual prototyping generates a large number of potential analogues with predicted properties. These virtual compounds are then prioritized for synthesis based on a multi-parameter optimization approach. The goal is to select a smaller, more manageable set of compounds that have the highest probability of meeting the desired target product profile.

Illustrative Virtual Screening Data for Prioritization:

The following interactive table shows a hypothetical virtual screening of this compound analogues, with scores for predicted potency, selectivity, and drug-likeness.

| Virtual Compound | Predicted Potency (pIC50) | Predicted Selectivity Score | Predicted Drug-Likeness | Priority for Synthesis |

| Virt-Cmpd-A | 8.5 | 0.9 | 0.8 | High |

| Virt-Cmpd-B | 7.2 | 0.6 | 0.9 | Medium |

| Virt-Cmpd-C | 8.1 | 0.4 | 0.5 | Low |

| Virt-Cmpd-D | 8.3 | 0.8 | 0.85 | High |

This data is illustrative and for educational purposes only.

Based on this virtual screening, Virt-Cmpd-A and Virt-Cmpd-D would be prioritized for synthesis due to their high predicted potency, selectivity, and drug-likeness scores. This focused approach ensures that synthetic efforts are directed towards the most promising candidates.

Future Directions and Emerging Research Avenues for N Indolin 5 Yl Isobutyramide Research

Exploration of Novel Biological Targets for Indoline-Based Ligands

The inherent versatility of the indoline (B122111) and indole (B1671886) nucleus allows for structural modifications that can be tailored to interact with a diverse range of pharmacological targets. nih.gov While initial research may focus on a specific target, the future of N-(indolin-5-yl)isobutyramide research will likely involve screening against new and unconventional biological molecules to uncover novel therapeutic applications.

Recent studies on various indoline derivatives have revealed promising activity against several innovative targets, suggesting potential avenues for this compound analogs:

Ferroptosis Inhibition : Ferroptosis is an iron-dependent form of programmed cell death linked to neurological diseases. A recent study identified an indoline derivative as a potent inhibitor of erastin- and RSL3-induced ferroptosis. researchgate.net Mechanistic studies showed this compound acts as a radical-trapping antioxidant, offering a potential neuroprotective strategy. researchgate.net

Lysine Specific Demethylase 1 (LSD1) Inhibition : LSD1 is a key epigenetic regulator and a validated target for certain cancers, particularly acute myeloid leukemia (AML). nih.gov A series of novel indolin-5-yl-cyclopropanamine derivatives were developed as highly potent and selective LSD1 inhibitors, demonstrating significant anti-tumor efficacy in preclinical models. nih.gov

Multi-target Ligands for Glioblastoma : The complexity of diseases like glioblastoma (GBM) has spurred the development of multi-target therapies. dntb.gov.ua Indole derivatives have been designed to simultaneously inhibit several pathways implicated in GBM, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and modulate receptors like the Sigma 1 Receptor (S1R). dntb.gov.ua

Tubulin Polymerization Inhibition : Tubulin is a well-established target for cancer therapy. dntb.gov.uaacs.org Novel indole-based compounds have been shown to inhibit tubulin polymerization, demonstrating submicromolar potency against cancer cell lines. acs.org

These examples highlight a clear trajectory towards repositioning and redesigning indoline-based compounds like this compound for complex diseases by exploring previously unconsidered biological targets.

| Compound Class | Novel Biological Target | Therapeutic Area | Key Findings |

| Indoline Derivatives | Ferroptosis Pathway | Neurological Diseases | Potent inhibition of erastin- and RSL3-induced ferroptosis; acts as a radical-trapping antioxidant. researchgate.net |

| Indolin-5-yl-cyclopropanamine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Oncology (AML) | IC50 = 24.43 nM; high selectivity over related enzymes; in vivo antitumor efficacy. nih.gov |

| Polyfunctionalized Indole Derivatives | Multi-target (HDACs, MAOs, S1R) | Oncology (Glioblastoma) | Designed to act on multiple deregulated signaling pathways in a complex brain malignancy. dntb.gov.ua |

| Indole−Furanone Analogs | Tubulin Polymerization | Oncology | Submicromolar potency against cancer cells by binding to the colchicine binding site. acs.org |

Integration of Multi-Omic Data in Compound Development

Modern drug discovery is increasingly driven by a systems-level understanding of biology, facilitated by the integration of multiple "omic" datasets (genomics, proteomics, transcriptomics, metabolomics). nashbio.comnih.gov This multi-omic approach is critical for the future development of compounds like this compound, offering a holistic view of its biological effects.

Integrating multi-omic data can revolutionize the development pipeline in several ways:

Target Identification and Validation : By combining data from different biological layers, researchers can identify and validate novel drug targets with greater confidence. nashbio.comosthus.com For instance, integrating transcriptomic and proteomic data can reveal entire cellular pathways that are dysregulated in a disease state, highlighting new targets that might be modulated by an indoline-based ligand. nashbio.com

Understanding Mechanism of Action : Multi-omics provides an unprecedented view of the molecular changes induced by a compound. This helps to elucidate its mechanism of action, identify potential off-target effects, and discover biomarkers to predict patient response. nih.gov

Personalized Medicine : The integration of omics data with AI and machine learning allows for the stratification of patient populations. researchgate.net This can help identify which patients are most likely to benefit from a specific indoline-based therapy, paving the way for more precise and effective treatments. researchgate.net

Several computational pipelines and platforms are being developed to streamline the integration of these large and complex datasets, making these powerful approaches more accessible for drug discovery projects. nih.gov The application of such tools to the study of this compound could accelerate its development by providing deeper insights into its biological activity and therapeutic potential. nih.govosthus.com

Advanced Methodological Development in Synthetic and Computational Chemistry

Progress in the development of indoline-based compounds is intrinsically linked to advances in both their physical synthesis and in silico analysis.

Synthetic Chemistry: The ability to efficiently generate diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies. Emerging synthetic methodologies are enabling chemists to access novel chemical space and create more complex and targeted molecules. One such advanced technique is the use of palladium-mediated C–H functionalization. acs.org This method allows for the direct modification of the indole or indoline core, enabling the construction of intricate, polycyclic N-heterocycles from simpler precursors. Such innovative reactions provide powerful tools for medicinal chemists to refine the structure of lead compounds to optimize their potency and selectivity. acs.org

Computational Chemistry: Molecular modeling and computational simulations are indispensable tools for modern drug design. For indoline-based ligands, these methods are used to:

Predict Binding Interactions : Molecular docking studies help to visualize and predict how compounds like this compound bind to their target proteins. acs.orgmdpi.com This provides a rational basis for designing new analogs with improved affinity. For example, modeling of indole-furanone analogs in the colchicine binding site of tubulin revealed key hydrogen bonds and hydrophobic interactions that are favorable for activity. acs.org

Guide Synthesis : By predicting the activity of virtual compounds, computational chemistry can help prioritize which molecules to synthesize, saving time and resources. mdpi.com

Elucidate SAR : Computational analysis can provide explanations for observed structure-activity relationships, helping researchers understand why certain structural modifications lead to increased or decreased biological activity. nih.gov

The synergy between advanced synthetic methods and powerful computational tools will continue to accelerate the discovery and optimization of the next generation of indoline-based therapeutics.

Interdisciplinary Research Collaborations in Chemical Biology

The journey of a compound from initial discovery to a potential therapeutic is a complex endeavor that necessitates the integration of expertise from multiple scientific disciplines. The future success of research into this compound will depend on fostering robust interdisciplinary collaborations.

Effective drug discovery programs for indoline-based agents involve a seamless partnership between:

Medicinal and Synthetic Chemists : Responsible for the design and synthesis of novel analogs. researchgate.netnih.gov

Molecular and Cellular Biologists : Who perform the biological evaluation of compounds, develop assays, and investigate the mechanism of action at a cellular level. researchgate.net

Computational Chemists and Bioinformaticians : Provide in silico modeling, analyze large datasets (including multi-omics), and guide rational drug design. researchgate.netmdpi.com

Pharmacologists : Study the effects of the compounds in preclinical models, assessing their efficacy and pharmacokinetic profiles. nih.gov

Such collaborations create a feedback loop where biological data informs the next round of chemical synthesis, and computational models are refined based on experimental results. This integrated approach, which lies at the heart of chemical biology, is essential for tackling complex diseases and unlocking the full therapeutic potential of promising scaffolds like the indoline core of this compound.

Q & A

Q. Advanced

- Urease inhibition : The indolinyl group may bind to the enzyme’s active site via hydrogen bonding with nickel-containing residues, while the isobutyramide moiety stabilizes interactions with hydrophobic pockets .

- Kinase inhibition : Molecular docking studies (e.g., AutoDock Vina) can predict binding poses in CDK5/p25 complexes, focusing on interactions with the ATP-binding pocket .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to determine inhibition kinetics .

How should pharmacokinetic (PK) parameters be assessed for this compound?

Q. Advanced

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

- In vivo PK : Administer intravenously/orally to rodents, collect plasma samples at intervals, and calculate AUC, C, and t .

What strategies address conflicting data in toxicity studies of this compound?

Q. Advanced

- Weight-of-evidence approach : Integrate data from Ames tests (mutagenicity), micronucleus assays (clastogenicity), and 14-day repeat-dose toxicity studies .

- Cross-species comparison : Compare rodent and non-rodent (e.g., canine) toxicity profiles to identify species-specific effects .

- Dose-response analysis : Use NOAEL/LOAEL from preclinical studies to rationalize discrepancies between in vitro cytotoxicity (e.g., HepG2 cells) and in vivo findings .

How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Q. Advanced

- Substituent effects : Modify the indolinyl ring (e.g., 5-bromo or 5-nitro substituents) to enhance enzyme affinity. Analogous compounds showed improved CDK2 inhibition with electron-withdrawing groups .

- Amide linker variation : Replace isobutyramide with cyclohexanecarboxamide to assess steric effects on target engagement .

- Bioisosteric replacements : Substitute indoline with benzimidazole to evaluate impact on solubility and metabolic stability .

What regulatory considerations are critical for IND submission of this compound?

Q. Advanced

- Preclinical data integration : Summarize pharmacology (e.g., IC values), toxicology (e.g., NOAEL), and PK in a tiered format, with key findings in the main document and raw data in appendices .

- Clinical protocol design : Outline Phase I objectives (safety/tolerability), dosing regimens, and inclusion/exclusion criteria per 21 CFR 312.23 .

- Investigator’s Brochure : Include mechanism-of-action diagrams, risk-benefit analysis, and references to prior human experience (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.